3'-Anhydro Ezetimibe Alcohol Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

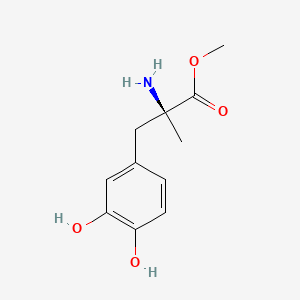

3’-Anhydro Ezetimibe Alcohol Impurity: is a chemical compound associated with Ezetimibe, a medication used to lower cholesterol levels by inhibiting the absorption of cholesterol in the small intestine . This impurity is formed during the synthesis or degradation of Ezetimibe and is important for understanding the purity and stability of the drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Anhydro Ezetimibe Alcohol Impurity involves the origin, synthesis, and characterization of three impurities of Ezetimibe. The impurity was identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. The preparation typically involves high-performance liquid chromatography (HPLC) for isolation and purification .

Industrial Production Methods: . The focus is on ensuring that the levels of this impurity are within acceptable limits to guarantee the safety and efficacy of the drug.

Análisis De Reacciones Químicas

Types of Reactions: 3’-Anhydro Ezetimibe Alcohol Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for understanding the stability and degradation pathways of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide for alkaline degradation and various organic solvents for extraction and purification . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include various degradation products that are analyzed using techniques such as LC-MS, 1H and 13C NMR, and IR spectroscopy .

Aplicaciones Científicas De Investigación

3’-Anhydro Ezetimibe Alcohol Impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in impurity profiling to ensure the quality and stability of Ezetimibe . Additionally, it is studied for its potential effects on cholesterol absorption and its role in the overall efficacy of Ezetimibe .

Mecanismo De Acción

The mechanism of action of 3’-Anhydro Ezetimibe Alcohol Impurity is closely related to that of Ezetimibe. Ezetimibe works by selectively inhibiting the absorption of cholesterol and phytosterols in the small intestine . The primary target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . By interfering with this pathway, Ezetimibe reduces the delivery of intestinal cholesterol to the liver . The impurity itself may not have a distinct mechanism of action but is important for understanding the overall stability and efficacy of the parent drug.

Comparación Con Compuestos Similares

- Ezetimibe Benzoyl Impurity

- Ezetimibe Desfluoro benzene Analog

- Ezetimibe 3-Dehydroxy Impurity

- Ezetimibe (SSR) Isomer

- Ezetimibe Desfluro Impurity B

- Ezetimibe M-Fluoroaniline analog

- Ezetimibe Impurity 6

- Ezetimibe SRR Impurity

- Ezetimibe Ketone Impurity

- Ezetimibe Diol Impurity

Uniqueness: 3’-Anhydro Ezetimibe Alcohol Impurity is unique due to its specific structural characteristics and its formation during the synthesis or degradation of Ezetimibe . Its presence and levels are critical for ensuring the quality and stability of the drug, making it a significant compound in pharmaceutical research and development.

Propiedades

Número CAS |

1374250-07-3 |

|---|---|

Fórmula molecular |

C₂₄H₂₃F₂NO₂ |

Peso molecular |

395.44 |

Sinónimos |

(βR,γS)-γ-[(4-Fluorophenyl)amino]-β-[3-(4-fluorophenyl)-2-propen-1-yl]-4-hydroxybenzenepropanol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)